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Compound of Interest

Compound Name:
1-(2-Methyl-5-

nitrophenyl)guanidine nitrate

Cat. No.: B018816 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The guanidine functional group, characterized by a central carbon atom bonded to three

nitrogen atoms, is a highly basic and structurally versatile scaffold of significant interest in

medicinal chemistry. Its protonated form, the guanidinium cation, can engage in crucial

hydrogen bonding and electrostatic interactions with biological targets such as carboxylates

and phosphates. This has led to the development of numerous guanidine-containing

therapeutic agents with a wide spectrum of pharmacological activities, including antitumor,

antimicrobial, and enzyme inhibitory properties.[1][2]

This technical guide focuses on the potential biological activities of nitrophenyl guanidines. The

introduction of a nitrophenyl moiety can significantly modulate the electronic properties,

lipophilicity, and steric profile of the guanidine core, potentially leading to enhanced potency,

selectivity, and novel mechanisms of action. This document summarizes key biological

activities, presents available quantitative data, details relevant experimental protocols, and

visualizes associated workflows and pathways to serve as a comprehensive resource for

researchers in the field.

Enzyme Inhibition: Nitric Oxide Synthase (NOS)
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A significant area of investigation for nitro-containing guanidine derivatives is the inhibition of

Nitric Oxide Synthase (NOS) isoforms. NOS enzymes (nNOS, eNOS, and iNOS) catalyze the

production of nitric oxide (NO), a critical signaling molecule involved in various physiological

and pathological processes. Overproduction of NO by iNOS is implicated in inflammatory

conditions, making selective iNOS inhibitors valuable therapeutic targets. A series of Nω-nitro-

Nω'-substituted guanidines have been synthesized and evaluated as potential inhibitors of

human NOS isoforms, demonstrating that this class of compounds can exhibit excellent activity

and selectivity.[3]

Quantitative Data: NOS Inhibition
The inhibitory activities of various guanidine and related compounds against NOS isoforms are

typically reported as IC50 values. While comprehensive data for a wide range of nitrophenyl

guanidines is not readily available in single reports, the following table includes representative

data for related nitro-guanidines and standard inhibitors for comparison.

Compound/Analog Target Enzyme IC50 (µM) Source

Aminoguanidine Mouse iNOS 2.1 [4]

FR038251 Mouse iNOS 1.7 [4]

FR191863 Mouse iNOS 1.9 [4]

FR038470 Mouse iNOS 8.8 [4]

Nω-nitro-Nω'-

substituted guanidines
nNOS, iNOS (Activity Reported) [3][5]

Experimental Protocol: In Vitro NOS Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of test

compounds against NOS isoforms.

Objective: To measure the IC50 value of a test compound by quantifying its ability to inhibit the

conversion of L-arginine to L-citrulline by a specific NOS isoform.

Materials:
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Purified human nNOS, iNOS, or eNOS enzyme.

L-[¹⁴C]-arginine.

NADPH.

Cofactors: Tetrahydrobiopterin (BH4), FAD, FMN.

Calmodulin (for nNOS and eNOS).

HEPES buffer.

Dowex AG 50WX-8 resin (Na+ form).

Test compounds (e.g., nitrophenyl guanidines) dissolved in a suitable solvent (e.g., DMSO).

Scintillation vials and scintillation fluid.

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH,

all necessary cofactors, and the purified NOS enzyme.

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

Include a control with no inhibitor.

Initiation: Start the reaction by adding L-[¹⁴C]-arginine to the mixture.

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).

Termination: Stop the reaction by adding a stop buffer (e.g., HEPES buffer containing EDTA).

Separation: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The

positively charged, unreacted L-[¹⁴C]-arginine will bind to the resin, while the neutral L-[¹⁴C]-

citrulline will pass through.

Quantification: Collect the eluate containing L-[¹⁴C]-citrulline into scintillation vials, add

scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to the control. Plot the percent inhibition against the logarithm of the

compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: NOS Inhibition Pathway
The diagram below illustrates the mechanism of NOS catalysis and the point of inhibition by

guanidine-based inhibitors.
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Caption: Competitive inhibition of Nitric Oxide Synthase by a guanidine-based inhibitor.

Anticancer Activity
Guanidine derivatives have shown considerable promise as anticancer agents, with

mechanisms often involving interference with cell cycle progression and induction of apoptosis.

[1] Polymeric guanidines have demonstrated potent cytotoxicity in various cancer cell lines,

including lung adenocarcinoma (A549) and medulloblastoma.[6][7] The cytotoxic effects are

often dose- and time-dependent and can be associated with the generation of intracellular

reactive oxygen species (ROS) and subsequent apoptosis.[6]
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Quantitative Data: Cytotoxicity
The following table presents representative cytotoxicity data for various guanidine-based

compounds against human cancer cell lines, providing a benchmark for evaluating novel

nitrophenyl guanidine derivatives.

Compound Cell Line Assay IC50 Source

Polyhexamethyle

ne guanidine

(PHMG)

A549 (Lung) Cell Viability ~5 µg/mL [6]

Dodecylguanidin

e hydrochloride

(DGH)

A549 (Lung) Cytotoxicity 0.39 µg/mL [8]

GuaDex (Poly

guanidine

conjugate)

DAOY

(Medulloblastom

a)

FMCA 223.4 nM [7]

GuaDex (Poly

guanidine

conjugate)

MB-LU-181

(Medulloblastom

a)

FMCA 284.8 nM [7]

Compound 1D-

142
A549 (Lung) MTT 8-15 µM

Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method for assessing cell viability, proliferation, and

cytotoxicity.

Objective: To determine the IC50 of a test compound by measuring its effect on the metabolic

activity of cultured cancer cells.

Materials:

Human cancer cell line (e.g., A549).

Complete culture medium (e.g., DMEM with 10% FBS).
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96-well tissue culture plates.

Test compounds (e.g., nitrophenyl guanidines) dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or acidic isopropanol).

Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compound at various concentrations. Include vehicle controls (DMSO) and untreated

controls.

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a

humidified 5% CO₂ atmosphere.

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final

concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of

the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by

pipetting or shaking on an orbital shaker for 15 minutes.

Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm

using a microplate reader.

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT

only). Calculate cell viability as a percentage of the untreated control. Determine the IC50

value by plotting percent viability versus the logarithm of the compound concentration.
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Visualization: MTT Assay Workflow
This diagram outlines the key steps of the MTT assay for determining cytotoxicity.
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Caption: Standard experimental workflow for the MTT cell viability and cytotoxicity assay.

Antimicrobial Activity
The guanidine moiety is a well-established pharmacophore in antimicrobial agents. Its cationic

nature facilitates interaction with and disruption of negatively charged bacterial cell

membranes, leading to leakage of intracellular components and cell death.[2][9] A variety of

benzyl and phenyl guanidine derivatives have shown potent inhibitory activity against both

Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli)

bacteria.[10][11]
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Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of compounds is quantified by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration that inhibits visible microbial growth.[12]

Compound Series Target Organism MIC (µg/mL) Source

Benzyl guanidine (9m) S. aureus 0.5 [10]

Benzyl guanidine (9m) E. coli 1.0 [10]

Aminoguanidine

hydrazone (10d)
S. aureus 1.0 [11]

Aminoguanidine

hydrazone (10a, 10j)
S. aureus & E. coli 4.0 [11]

Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.[13][14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible

growth of a specific bacterial strain.

Materials:

96-well microtiter plates.

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

Test compounds (e.g., nitrophenyl guanidines) dissolved in a suitable solvent.

0.5 McFarland turbidity standard.

Spectrophotometer.

Procedure:
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Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and

suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5

McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a

final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the

wells of the 96-well plate using CAMHB. The final volume in each well should be 50 or 100

µL. A typical concentration range might be 128 to 0.125 µg/mL.

Inoculation: Add an equal volume of the diluted bacterial inoculum to each well, bringing the

final volume to 100 or 200 µL.

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial

growth and a negative/sterility control well (broth only) to check for contamination.

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

Reading Results: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (i.e., the well is clear). This can be assessed visually or by

using a microplate reader to measure optical density.

Visualization: General Synthesis Workflow
The synthesis of nitrophenyl guanidines can be approached through various established

methods for guanidinylation. A common strategy involves the reaction of a nitrophenyl amine

with a guanidinylating agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Determination_of_Minimum_Inhibitory_Concentration_MIC_for_Antibacterial_Agent_80.pdf
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction & Purification

Nitrophenyl Amine
(o-, m-, or p-)

Reaction in Solvent
(e.g., Acetonitrile)

Guanidinylating Agent
(e.g., DMNPC)

Purification
(e.g., Chromatography)

 Workup

Target Nitrophenyl Guanidine

 Isolation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of nitrophenyl guanidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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